1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid
Overview
Description
1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid is a compound that features a thiophene ring, a piperidine ring, and a carboxylic acid group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in organic synthesis. The piperidine ring is a six-membered ring containing one nitrogen atom, commonly found in many natural and synthetic compounds. The combination of these functional groups in this compound makes it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Piperidine Ring Formation: The piperidine ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Alcohols: Formed from the reduction of the carbonyl group.
N-Substituted Piperidines: Formed from nucleophilic substitution reactions on the piperidine ring.
Scientific Research Applications
1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Piperidine Derivatives: Compounds like piperine and risperidone, which contain piperidine rings and are used in different therapeutic contexts.
Uniqueness
1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid is unique due to its specific combination of a thiophene ring, an acetyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(7-10-4-2-6-17-10)13-5-1-3-9(8-13)12(15)16/h2,4,6,9H,1,3,5,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKMRQGBHSMNBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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